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Compound of Interest

Compound Name: (S)-famoxadone

Cat. No.: B1204467 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Famoxadone is a high-performance fungicide belonging to the oxazolidinone class of

chemicals, effective against a broad spectrum of plant pathogens.[1][2][3] Its mode of action

involves the inhibition of the mitochondrial respiratory chain at Complex III, thereby disrupting

the energy supply of fungal cells.[1][2] The fungicidal activity of famoxadone is primarily

attributed to its (S)-enantiomer. This guide provides a technical overview of the chemical

structure and a plausible synthesis pathway for (S)-famoxadone, based on available scientific

literature.

Chemical Structure
(S)-famoxadone is chemically known as (S)-5-methyl-5-(4-phenoxyphenyl)-3-

(phenylamino)-1,3-oxazolidine-2,4-dione. Its structure is characterized by a central oxazolidine-

2,4-dione ring, which is substituted at the 3-position with a phenylamino group and at the 5-

position with both a methyl group and a 4-phenoxyphenyl group. The chirality of the molecule

arises from the stereocenter at the 5-position of the oxazolidinone ring.
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Identifier Value

IUPAC Name
(5S)-5-methyl-5-(4-phenoxyphenyl)-3-

(phenylamino)-1,3-oxazolidine-2,4-dione

CAS Number 131807-57-3 (for racemic mixture)

Molecular Formula C₂₂H₁₈N₂O₄

Molecular Weight 374.39 g/mol

Fungicidal Mechanism of Action
Famoxadone is a potent inhibitor of the mitochondrial cytochrome bc₁ complex (Complex III), a

critical component of the electron transport chain in fungi.[1] By binding to the Qo site of

cytochrome b, famoxadone blocks the transfer of electrons, which in turn inhibits ATP synthesis

and leads to the cessation of fungal growth and spore germination.[2]

Caption: Mechanism of action of (S)-famoxadone.

Synthesis Pathway
While specific, detailed enantioselective synthesis routes for (S)-famoxadone are not readily

available in the public domain, a plausible synthetic approach can be inferred from the

synthesis of related oxazolidinone compounds and a pyridine analog of famoxadone. A

potential pathway involves the construction of the chiral α-hydroxy acid or a related precursor,

followed by cyclization to form the oxazolidinone ring.

The following diagram illustrates a generalized, hypothetical pathway for the synthesis of the

core structure of (S)-famoxadone.

Caption: Generalized synthesis pathway for (S)-famoxadone.

Experimental Protocols
The following are generalized experimental protocols for key transformations that may be

involved in the synthesis of (S)-famoxadone, based on known organic chemistry principles and
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the synthesis of similar molecules. It is crucial to note that these are representative procedures

and may require significant optimization for the specific synthesis of (S)-famoxadone.

Asymmetric Cyanohydrin Formation
This step is critical for establishing the stereocenter.

Reaction: 4-Phenoxyacetophenone is reacted with a cyanide source (e.g., trimethylsilyl

cyanide) in the presence of a chiral catalyst (e.g., a chiral titanium complex) to

stereoselectively form (S)-2-hydroxy-2-(4-phenoxyphenyl)propionitrile.

Reagents and Conditions:

4-Phenoxyacetophenone (1.0 eq)

Trimethylsilyl cyanide (1.2 eq)

Chiral catalyst (e.g., (R)-BINOL-Ti complex) (0.1 eq)

Solvent: Dichloromethane

Temperature: -78 °C to room temperature

Work-up: The reaction is quenched with an aqueous acid solution. The organic layer is

separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

The crude product is purified by column chromatography.

Hydrolysis of the Cyanohydrin
Reaction: The nitrile group of (S)-2-hydroxy-2-(4-phenoxyphenyl)propionitrile is hydrolyzed to

a carboxylic acid.

Reagents and Conditions:

(S)-2-hydroxy-2-(4-phenoxyphenyl)propionitrile (1.0 eq)

Concentrated hydrochloric acid

Temperature: Reflux
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Work-up: The reaction mixture is cooled, and the product is extracted with an organic solvent

(e.g., ethyl acetate). The organic extracts are washed with brine, dried, and concentrated to

yield the crude α-hydroxy acid.

Cyclization to form the Oxazolidinone Ring
Reaction: The chiral α-hydroxy acid is reacted with phenylhydrazine and a phosgene

equivalent to form the final (S)-famoxadone product.

Reagents and Conditions:

(S)-2-hydroxy-2-(4-phenoxyphenyl)propanoic acid (1.0 eq)

Phenylhydrazine (1.1 eq)

Triphosgene or carbonyldiimidazole (CDI) (1.1 eq)

Base: Triethylamine or pyridine

Solvent: Tetrahydrofuran or dichloromethane

Temperature: 0 °C to reflux

Work-up: The reaction mixture is filtered, and the filtrate is concentrated. The residue is

purified by recrystallization or column chromatography.

Quantitative Data
Detailed quantitative data for the enantioselective synthesis of (S)-famoxadone is not widely

reported in publicly accessible literature. The following table provides hypothetical target values

for a successful synthesis, based on typical yields and selectivities for similar asymmetric

syntheses.
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Parameter Target Value Method of Analysis

Yield (overall) > 60% Gravimetric analysis

Enantiomeric Excess (e.e.) > 98% Chiral HPLC

Purity > 99% HPLC, NMR

Conclusion
(S)-famoxadone is a commercially important fungicide with a well-defined mechanism of

action. While its chemical structure is clearly established, the specific details of its

enantioselective synthesis are not fully disclosed in the public domain. The generalized

synthesis pathway and experimental protocols provided in this guide are based on established

chemical principles for the synthesis of similar chiral oxazolidinone compounds and are

intended to provide a foundational understanding for researchers in the field. Further process

development and optimization would be required to establish a robust and efficient synthesis of

(S)-famoxadone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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